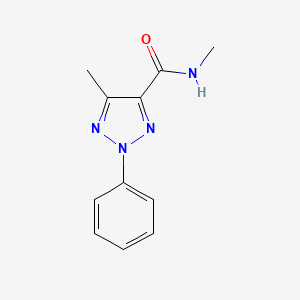

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities, as they can bind with a variety of enzymes and receptors in the biological system .

Synthesis Analysis

The synthesis of triazole derivatives involves the union of a great number of potential synthetic substances consistently in laboratories around the world . The synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat has been reported . These compounds were evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular formula of C2H3N3 . They contain a triazole nucleus, which is a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazoles are prone to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Aplicaciones Científicas De Investigación

Antitumor Activity

Triazole derivatives, particularly those related to imidazole carboxamide, have been studied for their antitumor activities. For instance, DTIC (Dacarbazine), a compound structurally similar to triazole carboxamides, undergoes metabolic transformations to exhibit antitumor effects by methylating DNA. Such compounds' efficacy varies across different species, highlighting the significance of metabolic pathways in their antitumor activity (Vincent, Rutty, & Abel, 1984).

Synthesis and Chemical Transformations

Triazoles have been a focal point in synthetic chemistry, demonstrating versatile reactivity patterns. For example, the cycloadditions of lithium alkynamides derived from triazoles have been explored to produce a variety of structurally complex compounds, showcasing the synthetic utility of triazoles in creating new chemical entities (Ghose & Gilchrist, 1991).

Mechanisms of Action in Cellular Systems

The molecular mechanisms underlying the biological activities of triazole derivatives, including interactions with DNA and RNA, have been subjects of cellular studies. These investigations shed light on how such compounds could be leveraged for therapeutic purposes, underscoring the importance of understanding their cellular pathways (Gerulath & Loo, 1972).

Synthetic Analogues with Antifungal Activity

Structural analogues of triazole derivatives have been synthesized and evaluated for their potential as systemic fungicides. This illustrates the broader applicability of triazole chemistry beyond pharmacology, extending into agrochemical research (Huppatz, 1983).

Mecanismo De Acción

Target of Action

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Specifically, this compound has been evaluated for its in vitro xanthine oxidase (XO) inhibitory activity .

Mode of Action

The compound interacts with its target, xanthine oxidase, by inhibiting its activity . This interaction and the resulting changes can lead to a decrease in the production of uric acid, which is a byproduct of xanthine oxidase’s action on hypoxanthine and xanthine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway, where xanthine oxidase plays a crucial role. By inhibiting xanthine oxidase, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in uric acid levels, which may be beneficial in conditions such as gout.

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability, being usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of xanthine oxidase, leading to a decrease in uric acid production . This can have a significant impact at the molecular and cellular level, potentially alleviating symptoms associated with conditions like gout, where uric acid accumulation can cause painful joint inflammation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s stability and its interaction with xanthine oxidase . .

Direcciones Futuras

The future of triazole compounds, including “N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, is promising. They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .

Propiedades

IUPAC Name |

N,5-dimethyl-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)12-2)14-15(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDHKCFODBAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)NC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940414.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)

![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)